TRX-818 sodium
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H11FNNa2O5P |
|---|---|
Molecular Weight |
393.21 g/mol |
IUPAC Name |
disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
InChI Key |
ZRPWVAHVWBPHID-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)P(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Trx 818 Sodium
In Vitro Cellular and Molecular Studies of TRX-818 Sodium
In vitro studies have been instrumental in elucidating the direct effects of this compound on cancer cells, providing insights into its antineoplastic properties. These investigations have explored its influence on cellular phenotypes such as the formation of vasculogenic mimicry networks, the induction of programmed cell death (apoptosis), and the inhibition of cell proliferation, as well as its modulation of specific intracellular protein dynamics.
Effects on Cancer Cell Line Phenotypes
This compound has demonstrated significant effects on several key phenotypes associated with aggressive cancer behavior.
Vasculogenic mimicry (VM) is a process by which cancer cells, particularly in highly aggressive tumors, form de novo vascular-like networks that can supply nutrients and oxygen, thereby facilitating tumor growth, metastasis, and resistance to anti-angiogenic therapies. This compound has been identified as an inhibitor of this critical process. In vitro studies have shown that this compound effectively blocks the formation of these vasculogenic-like tubular structures in melanoma cells.
Table 1: this compound Inhibition of Vasculogenic Mimicry Network Formation
Apoptosis, or programmed cell death, is a vital mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. This compound has been shown to induce apoptosis in cancer cells. This apoptotic effect is linked to its ability to modulate intracellular signaling pathways, specifically by decreasing pro-Nodal protein levels and inhibiting Smad2 phosphorylation, which are implicated in promoting a pro-tumorigenic environment. Additionally, this compound targets TRAP1, a mitochondrial chaperone involved in cellular stress responses, leading to biochemical changes that promote apoptosis. The compound's major active metabolite, CVM-1125, has also demonstrated apoptotic activity.
The uncontrolled proliferation of cancer cells is a primary driver of tumor growth. This compound has demonstrated an ability to inhibit cancer cell proliferation, thereby reducing tumor growth. Preclinical studies, including those involving xenograft models, have indicated that this compound can reduce tumor growth in a dose-dependent manner. Furthermore, the active metabolite CVM-1125 has shown significant growth inhibitory effects across a broad spectrum of cancer cell lines, with a high percentage exhibiting growth inhibition (GI50) values below 100 nM.
Modulation of Intracellular Protein Dynamics by this compound
Beyond its effects on cellular phenotypes, this compound influences critical intracellular protein dynamics, particularly those involved in signaling pathways that regulate cell growth and survival.
Nodal signaling plays a role in various developmental processes and has been implicated in promoting tumorigenesis and aggressive cancer cell behavior. This compound has been observed to modulate key components of this pathway. Specifically, in C8161 cancer cells, this compound at a concentration of 10 nM was found to decrease pro-Nodal protein expression levels. Concurrently, the compound also led to a reduction in the phosphorylation of Smad2, a downstream signaling molecule in the Nodal pathway, at the same concentration. This modulation suggests that this compound interferes with signaling cascades that support cancer cell survival and proliferation.
Table 2: this compound Impact on Pro-Nodal Protein and Smad2 Phosphorylation in C8161 Cells
Compound Name Table:
| Primary Name | Synonyms | CAS Number |
| This compound | Foslinanib disodium (B8443419), CVM-1118 sodium, TRX818 disodium, TRX-818 disodium, TRX 818 disodium | 1256037-62-3 |
| Foslinanib | TRX-818, CVM-1118 | N/A |
| CVM-1125 | Major active metabolite of Foslinanib | N/A |
Regulation of Smad2 Phosphorylation Pathways
Preclinical investigations into the molecular mechanisms of this compound have revealed its impact on key signaling pathways involved in cellular regulation. Specifically, studies have indicated that this compound influences the Smad2 phosphorylation pathway. In cellular models, this compound has been observed to decrease pro-Nodal protein levels, a process that is closely linked to the modulation of Smad2 phosphorylation. This suggests a role for this compound in disrupting signaling cascades that are critical for cellular growth and differentiation.
| Pathway Component | Observed Effect of this compound | Cell Line Used |
| Smad2 Phosphorylation | Decreased | C8161 |
| pro-Nodal Protein | Decreased | C8161 |
In Vivo Efficacy Studies of this compound in Preclinical Models
Anti-tumor Efficacy in Orthotopic and Xenograft Models
Evaluation in Human Colon Cancer Xenograft Models (e.g., HCT116)
In vivo studies utilizing human colon cancer xenograft models have demonstrated the anti-tumor efficacy of this compound. In experiments employing the HCT116 cell line, this compound was found to reduce tumor volume. Furthermore, its administration was associated with a decrease in the formation of vasculogenic mimicry channels within the tumor microenvironment, a process often correlated with aggressive tumor growth and metastasis.
| Xenograft Model | Observed Effect on Tumor Volume | Observed Effect on Vasculogenic Mimicry Channels |
| HCT116 | Reduced | Decreased |
Evaluation in Human Melanoma Xenograft Models (e.g., Hep3B)
Preclinical evaluations have also assessed the efficacy of this compound in models relevant to other cancer types. In a mouse xenograft model established with Hep3B cells, this compound demonstrated a dose-dependent reduction in tumor growth. While Hep3B is a hepatocellular carcinoma cell line, these findings contribute to the understanding of this compound's broad anti-proliferative potential. Additionally, in melanoma cell lines such as C8161 and SK-MEL-28, this compound has been noted to inhibit vasculogenic mimicry network formation.
| Model/Cell Line | Observed Effect on Tumor Growth | Observed Effect on Vasculogenic Mimicry (VM) Formation |
| Hep3B (Xenograft) | Reduced | Not specified |
| C8161 (Melanoma) | Not specified | Inhibited |
| SK-MEL-28 (Melanoma) | Not specified | Inhibited |
Assessment of Vasculogenic Mimicry Channel Formation within Tumor Microenvironments
The capacity of this compound to modulate vasculogenic mimicry (VM) has been a focus of preclinical research. Vasculogenic mimicry refers to the ability of tumor cells to form de novo vascular networks, independent of endothelial cells, which supports tumor growth and survival. Studies have shown that this compound effectively inhibits the formation of these VM channels. This inhibition was observed in melanoma cell lines, including C8161 and SK-MEL-28, where this compound disrupted VM network formation. Furthermore, in a human colon cancer HCT116 xenograft model, this compound treatment led to a reduction in the number of VM channels within the tumors, highlighting its potential to target this aberrant vascularization process.
| Tumor Model/Cell Line | Assessment of Vasculogenic Mimicry |
| C8161 (Melanoma) | Inhibited network formation |
| SK-MEL-28 (Melanoma) | Inhibited network formation |
| HCT116 (Xenograft) | Decreased number of channels |
Molecular Mechanisms of Action of Trx 818 Sodium
Pathways Governing Anti-Vasculogenic Mimicry Activity of TRX-818 Sodium
Vasculogenic mimicry (VM) is a process whereby highly aggressive tumor cells form de novo vascular-like networks, contributing to tumor perfusion and metastasis. nih.govnih.gov A key therapeutic strategy would be the inhibition of this process.
Future research would need to establish whether this compound exhibits inhibitory effects on VM. This would involve in vitro and in vivo studies to assess its impact on the formation of tubular structures by cancer cells and the expression of key VM-associated markers.
Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone that plays a crucial role in the metabolic reprogramming of cancer cells. nih.govnih.gov Investigating if this compound modulates TRAP1 activity would be a critical step. This would entail biochemical assays to measure the direct or indirect effects of the compound on TRAP1's chaperone function and its subsequent impact on mitochondrial bioenergetics. nih.gov
Cellular Signaling Cascade Perturbations by this compound
The dysregulation of cellular signaling cascades is a hallmark of many diseases, including cancer. A thorough analysis of how this compound perturbs these pathways is essential.
The Nodal signaling pathway is a critical regulator of embryonic development and has been implicated in tumor progression. elifesciences.org It operates through a receptor complex to activate downstream signaling. elifesciences.org Studies would be required to determine if this compound interferes with the binding of Nodal ligands to their receptors or inhibits the activity of downstream components of the pathway.
Smad proteins, particularly Smad2, are key intracellular mediators of the Transforming Growth Factor-β (TGF-β) signaling pathway, which includes Nodal signaling. elifesciences.orgnih.gov The phosphorylation of Smad2 is a critical step in signal transduction. nih.govnih.gov Research should focus on whether this compound can inhibit the phosphorylation of Smad2, thereby blocking the nuclear translocation of Smad complexes and the subsequent regulation of target gene expression. nih.gov
Exploration of Undetermined Mechanisms and Interacting Pathways
The biological activity of a compound is often not limited to a single pathway. A comprehensive understanding requires the exploration of other potential mechanisms of action and pathway interactions. This would involve broad-spectrum screening approaches, such as proteomics and transcriptomics, to identify other cellular targets and signaling networks affected by this compound.
Therapeutic Potential of Trx 818 Sodium in Preclinical Oncology Research
Role as a Potent Antineoplastic Agent
TRX-818 sodium has been characterized as an anticancer compound exhibiting broad-spectrum activity against various cancer cell lines. Its antineoplastic effects are attributed to its ability to inhibit cancer cell proliferation and reduce tumor growth. Preclinical studies have highlighted its efficacy in both in vitro and in vivo models. The major active metabolite of Foslinanib, CVM-1125, has demonstrated cytotoxic effects at nanomolar concentrations, with a significant percentage of tested cancer cell lines showing growth inhibition (GI50) values below 100 nM in the NCI 60 cancer panel screening . Furthermore, in vivo studies using mouse xenograft models have shown that this compound can reduce tumor volume and inhibit tumor growth in a dose-dependent manner caymanchem.combertin-bioreagent.com. The compound also induces cell cycle arrest at the G2/M phase, a critical mechanism for preventing uncontrolled cancer cell division .
Table 1: Antineoplastic Activity of this compound and its Metabolite in Preclinical Models
| Metric | Value | Cell Line/Model | Reference Snippet |
| Growth Inhibition (GI50) | < 100 nM (for 87% of tested cell lines) | NCI 60 cancer panel | |
| Tumor Volume Reduction | Minimum Effective Dose (MED) = 50 mg/kg | HCT116 xenograft | caymanchem.combertin-bioreagent.com |
| Tumor Growth Reduction | Dose-dependent (7.5, 15, 30 mg/kg) | Hep3B xenograft | caymanchem.combertin-bioreagent.com |
| Cell Cycle Arrest | G2/M phase | Various cancer types |
Implications for Angiogenesis Research and Inhibition
A key aspect of this compound's antineoplastic activity lies in its ability to interfere with tumor vascularization, particularly through the inhibition of vasculogenic mimicry (VM). VM is a process by which aggressive tumor cells form de novo vascular networks, independent of endothelial cells, which is crucial for tumor growth, metastasis, and survival medkoo.combiocat.com. This compound has demonstrated potent inhibition of VM network formation in melanoma cell lines, such as C8161 and SK-MEL-28, at very low concentrations, typically ranging from 5 to 10 nM caymanchem.combertin-bioreagent.combioscience.co.uk. In preclinical xenograft models, administration of this compound has been shown to decrease the number of VM channels within tumors caymanchem.combertin-bioreagent.com. This disruption of tumor-associated vascular networks is thought to be mediated, in part, by the compound's targeting of TNF receptor-associated protein 1 (TRAP1) researchgate.net.
Table 2: Inhibition of Vasculogenic Mimicry (VM) by this compound
| Effect | Concentration/Dose | Cell Line/Model | Reference Snippet |
| Inhibition of VM network formation | ≤ 5-10 nM | C8161, SK-MEL-28 melanoma | caymanchem.combertin-bioreagent.combioscience.co.uk |
| Reduction of VM channels in tumors | 100 mg/kg | HCT116 xenograft | caymanchem.combertin-bioreagent.com |
Contributions to Cell Death and Apoptosis Induction Studies
This compound actively promotes cell death pathways, particularly apoptosis, in cancer cells. Its mechanism involves targeting TRAP1, a mitochondrial chaperone, which leads to biochemical changes that promote apoptosis researchgate.net. Specifically, this compound has been observed to decrease the levels of pro-Nodal protein and reduce Smad2 phosphorylation in cancer cells, events associated with the induction of apoptosis caymanchem.combertin-bioreagent.com. The compound also contributes to apoptosis by reducing cellular succinate (B1194679) levels and destabilizing hypoxia-inducible factor 1-alpha (HIF-1α), processes that are critical for its anti-cancer properties, especially in solid tumors . These findings underscore this compound's capacity to trigger programmed cell death in malignant cells, a fundamental goal in cancer therapy.
Table 3: Induction of Apoptosis and Related Signaling by this compound
| Effect | Concentration | Cell Line/Model | Reference Snippet |
| Decrease in pro-Nodal protein levels | 10 nM | C8161 | caymanchem.combertin-bioreagent.com |
| Decrease in Smad2 phosphorylation | 10 nM | C8161 | caymanchem.combertin-bioreagent.com |
| Promotion of mitochondrial apoptosis (via TRAP1) | N/A | Cancer cells | researchgate.net |
| Reduction of cellular succinate levels | N/A | Cancer cells | |
| Destabilization of HIF-1α | N/A | Cancer cells |
Compound List:
this compound (Foslinanib, CVM-1118)
CVM-1125 (active metabolite of Foslinanib)
TRAP1 (TNF receptor-associated protein 1)
Nodal protein
Smad2
HIF-1α (hypoxia-inducible factor 1-alpha)
β-actin
Methodological Approaches in Trx 818 Sodium Research
Design and Implementation of Cell Culture Models for In Vitro Analysis
The initial assessment of a novel therapeutic agent invariably begins with in vitro studies utilizing cell culture models. These models are fundamental for elucidating the compound's basic biological effects on cancer cells.
Two-dimensional (2D) cell culture is a conventional approach where cancer cell lines are grown as a monolayer on a flat surface. This method is instrumental for initial high-throughput screening to determine a compound's cytotoxicity, anti-proliferative activity, and to obtain preliminary mechanistic insights.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, have gained prominence due to their superior ability to mimic the in vivo microenvironment of a tumor. nih.gov These models provide a more accurate representation of cell-cell interactions, nutrient and oxygen gradients, and drug penetration, which are critical factors in evaluating the efficacy of a potential anti-cancer drug. nih.gov The development of such models is crucial for preclinical studies as they can more faithfully predict a patient's response to therapy. researchgate.net
Utilization of Xenograft Animal Models for In Vivo Preclinical Evaluation
Following promising in vitro results, the evaluation of a compound like TRX-818 sodium would proceed to in vivo studies using xenograft animal models. These models are a cornerstone of preclinical cancer research, providing a platform to assess a drug's efficacy and mechanism of action in a living organism. nih.govnih.gov
In a typical xenograft study, human tumor cells are implanted into immunocompromised mice, which lack a functional immune system to prevent rejection of the human cells. nih.govcsmres.co.uk There are two primary types of xenograft models:
Subcutaneous Xenograft Models: Human cancer cells are injected under the skin of the mouse. This model is widely used due to the ease of tumor implantation and measurement of tumor growth. nih.gov
Orthotopic Xenograft Models: The human tumor cells are implanted into the corresponding organ in the mouse from which the cancer originated (e.g., human breast cancer cells implanted into the mammary fat pad of a mouse). nih.govnih.gov This model is considered more clinically relevant as it allows for the study of tumor-stroma interactions and metastasis in a more natural microenvironment. nih.govnih.gov
A more recent and advanced approach is the use of patient-derived xenograft (PDX) models, where a patient's tumor tissue is directly implanted into an immunodeficient mouse. researchgate.netcsmres.co.uk PDX models are believed to better recapitulate the heterogeneity of human tumors and are often more predictive of clinical outcomes. researchgate.net
| Model Type | Description | Advantages |
| Subcutaneous Xenograft | Human cancer cells are injected beneath the skin of an immunocompromised mouse. | Ease of tumor implantation and monitoring of tumor growth. |
| Orthotopic Xenograft | Human cancer cells are implanted in the corresponding organ of the mouse. | More clinically relevant microenvironment, allows for the study of metastasis. |
| Patient-Derived Xenograft (PDX) | A patient's tumor tissue is directly implanted into an immunocompromised mouse. | Better recapitulation of tumor heterogeneity, more predictive of clinical outcomes. |
Advanced Biochemical and Molecular Assays for Mechanism Elucidation
To understand how a compound like this compound exerts its effects at a molecular level, a variety of advanced biochemical and molecular assays are employed.
Analyzing changes in protein expression levels within cancer cells following treatment is crucial for identifying the drug's target and downstream signaling pathways. Common techniques include:
Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with an antibody specific to the protein of interest.
Mass Spectrometry (MS): MS-based proteomics allows for the large-scale identification and quantification of proteins in a sample, providing a global view of changes in the proteome.
Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used to visualize the localization and expression of specific proteins within tissues or cells, respectively, using antibodies conjugated to an enzyme or a fluorescent dye.
Protein phosphorylation is a key post-translational modification that regulates many cellular processes, and its dysregulation is a hallmark of cancer. Studying changes in protein phosphorylation can reveal how a compound affects signaling pathways.
Phospho-specific Antibodies: These antibodies are designed to recognize and bind only to the phosphorylated form of a specific protein, allowing for the detection of changes in its activation state via techniques like Western blotting or ELISA.
Mass Spectrometry: Advanced MS techniques can identify and quantify thousands of phosphorylation sites across the proteome, providing a comprehensive view of the phosphoproteome and how it is altered by a drug.
Kinase Assays: These assays directly measure the activity of specific protein kinases, the enzymes responsible for phosphorylation, to determine if a compound inhibits their function.
Vasculogenic mimicry (VM) is a process by which aggressive tumor cells form their own vessel-like networks, contributing to tumor perfusion and metastasis. biorxiv.org The ability of a compound to inhibit VM is a desirable anti-cancer property.
In Vitro Matrigel Tube Formation Assay: In this assay, cancer cells are cultured on a basement membrane extract (Matrigel), and their ability to form capillary-like structures is observed and quantified. This is a standard method to assess VM potential.
3D Culture Models: More complex 3D culture systems can be used to better recapitulate the tumor microenvironment and provide a more accurate assessment of a compound's effect on VM. biorxiv.org
Immunohistochemistry of Tumor Xenografts: Tumor sections from xenograft models can be stained for markers of endothelial cells and tumor cells to visualize and quantify the presence of VM channels.
| Assay | Purpose | Typical Readout |
| Western Blotting | To detect and quantify specific proteins. | Band intensity corresponding to protein amount. |
| Mass Spectrometry (Proteomics) | To identify and quantify proteins on a large scale. | Identification and relative abundance of thousands of proteins. |
| Phospho-specific Antibody Staining | To detect the phosphorylated (activated) state of a protein. | Signal intensity indicating the level of protein phosphorylation. |
| Matrigel Tube Formation Assay | To assess the ability of cancer cells to form vessel-like structures (in vitro). | Quantification of tube length, branching points, and enclosed areas. |
Future Perspectives and Identified Research Gaps for Trx 818 Sodium
Deeper Elucidation of the Comprehensive Mechanism of Action
A fundamental research gap lies in the complete understanding of the molecular pathways through which TRX-818 sodium exerts its effects. While preliminary studies may point towards a primary mechanism, a deeper investigation is required to create a comprehensive profile of its cellular interactions. Future research should focus on identifying both primary and secondary molecular targets to understand the full spectrum of its activity. nih.govnih.govscholarsresearchlibrary.com
Key questions to be addressed include:
Target Engagement and Downstream Signaling: Identifying the specific molecular entity with which this compound interacts is a priority. nih.gov Subsequent studies should map the downstream signaling cascades that are modulated following this interaction. Techniques such as plasma pharmacochemistry, RNA-sequencing, and molecular docking could be employed to elucidate these pathways.
Off-Target Effects: A thorough investigation into potential off-target effects is crucial. While a drug may have a primary target, its interaction with other molecules can lead to both beneficial and unintended consequences.
Mechanisms of Resistance: Understanding potential mechanisms of resistance is critical for long-term therapeutic success. Research should explore how cancer cells might adapt to circumvent the effects of this compound over time.
Exploration of Synergistic Effects in Combination Therapies with this compound
The future of cancer therapy increasingly lies in combination treatments that target multiple pathways simultaneously. scholarsresearchlibrary.com A significant area of investigation for this compound is its potential for synergistic interactions with existing and emerging cancer therapies. Combining therapeutic agents can enhance efficacy, overcome resistance, and potentially reduce toxicity by allowing for lower doses of each compound. scholarsresearchlibrary.comresearchgate.net
Future preclinical studies should systematically evaluate this compound in combination with a range of other drugs, including:
Conventional Chemotherapeutic Agents: Assessing synergy with standard-of-care chemotherapy drugs.
Targeted Therapies: Exploring combinations with drugs that inhibit specific molecular targets known to be involved in cancer progression.
Immunotherapies: Investigating whether this compound can enhance the efficacy of immune checkpoint inhibitors or other immunomodulatory agents.
The synergistic effects of these combinations can be quantified using methodologies such as the Combination Index (CI), where a value of less than 1 indicates synergy. researchgate.net
Table 1: Hypothetical Combination Index (CI) Values for this compound with Other Anticancer Agents
| Combination | Cell Line | Combination Index (CI) Value | Interpretation |
|---|---|---|---|
| This compound + Cisplatin | A549 (Lung Carcinoma) | 0.65 | Synergistic Effect |
| This compound + Paclitaxel | MCF-7 (Breast Cancer) | 0.80 | Synergistic Effect |
| This compound + Erlotinib | NCI-H1975 (Lung Adenocarcinoma) | 1.10 | Additive Effect |
| This compound + Pembrolizumab | B16-F10 (Melanoma) | 0.50 | Strong Synergistic Effect |
Development and Application of Advanced Preclinical Models for Translational Research
To bridge the gap between preclinical findings and clinical outcomes, it is imperative to utilize advanced models that more accurately recapitulate the complexity of human tumors. biomodels.comfrontiersin.orgnih.gov The limitations of traditional two-dimensional cell cultures and certain animal models necessitate the adoption of more sophisticated systems for evaluating this compound. biomodels.comnih.gov
Future research should focus on:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical response. nih.gov
Organoid and 3D Culture Systems: Patient-derived organoids and other 3D culture methods provide a more physiologically relevant environment to study tumor biology and drug response. frontiersin.org
Humanized Mouse Models: For investigating interactions with the immune system, mouse models with a reconstituted human immune system are invaluable. td2inc.com
The integration of these advanced models will provide a more robust platform for translational research, enhancing the predictive power of preclinical studies. pharmaweek.comaacrjournals.org
Table 2: Comparison of Preclinical Models for this compound Evaluation
| Model Type | Key Advantages | Identified Research Gaps for this compound |
|---|---|---|
| 2D Cell Culture | High-throughput screening, cost-effective | Lacks tumor microenvironment, may not predict in vivo response |
| Cell Line-Derived Xenografts (CDX) | Established methodology, allows for tumor growth studies | Lacks patient heterogeneity, genetic drift from original tumor |
| Patient-Derived Xenografts (PDX) | Preserves original tumor architecture and heterogeneity | Requires validation of this compound efficacy across a diverse range of PDX models |
| 3D Organoids | Mimics organ-specific microenvironment, suitable for co-culture studies | Need to establish standardized protocols for this compound testing in various cancer organoids |
Q & A
Q. What are the proposed mechanisms of action for TRX-818 sodium in preclinical cancer models?
this compound exhibits multi-target antineoplastic activity, primarily inducing cancer cell apoptosis and inhibiting proliferation. Preclinical studies suggest it also disrupts vasculogenic mimicry (VM) by blocking the formation of tubular structures in tumor cells, though the exact molecular targets remain undetermined . Methodologically, researchers should prioritize in vitro assays (e.g., Annexin V/PI staining for apoptosis, 3D Matrigel assays for VM inhibition) followed by validation in xenograft models to isolate pathway-specific effects.
Q. Which cancer cell lines and preclinical models have demonstrated sensitivity to this compound?
TRX-818 has shown efficacy across multiple human cancer cell lines, though specific lineages are not detailed in publicly available Phase I trial data. Researchers should employ standardized cell viability assays (e.g., MTT, CCK-8) in panels of cell lines representing diverse cancer subtypes. Orthotopic or patient-derived xenograft (PDX) models are recommended for in vivo validation to account for tumor microenvironment variability .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in animal models?
Phase I clinical data emphasize oral bioavailability, but preclinical PK protocols must quantify absorption, distribution, and elimination. Use LC-MS/MS for plasma concentration analysis, with sampling intervals adjusted to the compound’s half-life. Compartmental modeling (e.g., non-linear mixed-effects) is critical to extrapolate interspecies differences and inform human dosing .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy data across cancer subtypes be resolved?
Discrepancies may arise from tumor heterogeneity or off-target effects. Researchers should:
- Perform RNA-seq or proteomic profiling of responsive vs. resistant cell lines to identify predictive biomarkers.
- Apply factorial experimental designs to isolate variables (e.g., hypoxia, stromal interactions) influencing drug response.
- Use Bayesian statistical models to quantify uncertainty in heterogeneous datasets .
Q. What strategies optimize this compound dosing schedules to mitigate toxicity while maintaining efficacy?
Phase I trials focus on maximum tolerated dose (MTD), but preclinical optimization requires dynamic models. Implement:
- Metabolomics : Track metabolite accumulation linked to toxicity (e.g., liver enzyme elevation).
- Adaptive dosing : Use PK/PD-guided algorithms in murine models to adjust doses based on real-time biomarker feedback.
- Synergistic combinations : Screen TRX-818 with immunotherapies or targeted agents to reduce monotherapy doses .
Q. How can researchers address the lack of clarity in this compound’s anti-VM mechanism?
Advanced methodologies include:
- Single-cell RNA-seq : Profile VM-competent tumor cells pre/post-treatment to identify suppressed pathways (e.g., MMPs, Ephrin signaling).
- CRISPR screens : Knock out candidate VM-related genes (e.g., VE-cadherin) to validate functional targets.
- High-content imaging : Quantify tubular structure disruption in 3D co-culture systems with endothelial cells .
Methodological and Analytical Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Four-parameter logistic models : Fit sigmoidal curves to viability data for EC₅₀ calculation.
- Time-to-event analysis : For in vivo studies, use Kaplan-Meier survival curves with log-rank tests.
- Multivariate regression : Adjust for covariates like tumor volume baseline or genetic mutations .
Q. How should replication studies be structured to validate this compound’s preclinical findings?
- Blinded experiments : Minimize bias by assigning treatment groups randomly and masking analysts.
- Multi-lab collaboration : Use harmonized protocols across institutions to assess reproducibility.
- Pre-registration : Document hypotheses and endpoints on platforms like OSF to reduce HARKing (Hypothesizing After Results are Known) .
Q. What integrative omics approaches can elucidate this compound’s polypharmacology?
Combine:
- Phosphoproteomics : Identify kinase inhibition patterns.
- Metabolomics : Map changes in glycolysis or TCA cycle intermediates.
- Network pharmacology : Build interaction networks linking TRX-818’s targets to downstream pathways using tools like STRING or Cytoscape .
Data Interpretation and Reporting Guidelines
Q. Q. How should researchers report contradictory results between in vitro and in vivo efficacy studies?
Q. What frameworks support rigorous validation of this compound’s target engagement?
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics for putative targets.
- Genetic rescue experiments : Overexpress candidate targets in knockdown models to restore drug sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
